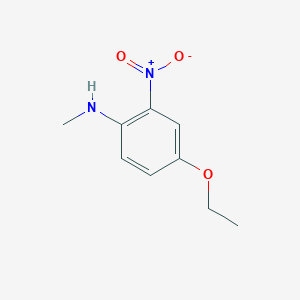

4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Description

Synthesis Analysis

The synthesis of brominated benzophenone derivatives is a multi-step process involving various chemical reactions. For instance, 2-(Bromomethyl)benzophenone can be prepared by side-chain bromination of 2-methylbenzophenone and subsequently converted into naphthalene derivatives through heating with dienophiles, suggesting a possible route for the generation of related compounds . Another synthesis method involves the Wittig-Horner reaction of benzophenone with a brominated phosphonic acid ester, which could be adapted for the synthesis of "4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of brominated benzophenones is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the electronic properties of the molecule. The steric configuration of these compounds can hinder tight intermolecular packing, which is beneficial for certain optical properties . Although the exact structure of "4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not provided, it can be inferred that the presence of a fluorine atom and a piperazinomethyl group would further affect its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Brominated benzophenones can participate in various chemical reactions. For example, they can undergo cycloaddition reactions when heated with olefinic or acetylenic dienophiles, leading to the formation of naphthalene derivatives and furans . These reactions are facilitated by the displacement of bromide by a neighboring carbonyl group. The presence of additional functional groups in "4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" would likely introduce more complexity to its reactivity, potentially enabling a wider range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones can be quite diverse. For example, the fluorescence properties of these compounds can vary significantly between the solution and solid states, with some showing aggregation-induced emission (AIE) characteristics . The introduction of methoxy groups has been shown to yield high-purity compounds with confirmed structures through various spectroscopic techniques . The specific physical and chemical properties of "4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" would depend on its precise molecular structure, but it is likely to exhibit properties consistent with brominated and fluorinated aromatic compounds, such as high reactivity and potential for fluorescence.

Scientific Research Applications

Halogenated Biphenyls and Enzyme Induction : Halogenated biphenyls, including 4'-fluoro-2,3,4,5-tetrachlorobiphenyl, have been studied for their effects on microsomal drug-metabolizing enzymes. These compounds have been shown to increase activities of enzymes like benzo[a]pyrene hydroxylase and ethoxyresorufin O-deethylase, indicative of their potential for inducing specific microsomal enzymes (Bandiera et al., 1982).

Synthesis and Properties of Halogenated Benzophenones : Research has been conducted on synthesizing various halogenated benzophenones and examining their properties, such as fluorescence. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene and its unique fluorescence properties in different states demonstrate the versatility of such compounds in scientific applications (Zuo-qi, 2015).

Carbonic Anhydrase Inhibition by Bromophenols : Studies on bromophenols, including derivatives of benzophenones, have shown that these compounds can inhibit human carbonic anhydrase, an enzyme crucial in many physiological processes. This suggests potential applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Chemical Synthesis Techniques : Research into the chemical synthesis of various benzophenone derivatives, including those with halogen substituents, provides insight into novel methods and pathways for producing these compounds. Such studies are fundamental to advancing synthetic chemistry and developing new materials and drugs (Gilchrist & Faragher, 1976).

Photolabeling and Imaging Studies : The synthesis of benzophenone-based compounds for use in imaging studies, such as positron emission tomography and single-photon computed tomography, highlights the role of these compounds in biomedical imaging. This includes the development of radiolabeled compounds for comparative imaging studies (Li et al., 2003).

Exploring Chemoselectivity in Chemical Reactions : Research utilizing benzophenone derivatives to understand chemoselectivity in the formation of Grignard reagents provides valuable insights into reaction mechanisms and selectivity in organic synthesis (Hein et al., 2015).

Synthesis of Novel Compounds for Anti-Proliferative Activity : The synthesis of novel morpholine conjugated benzophenone analogues and their evaluation for antagonistic roles against neoplastic development underscores the potential of these compounds in cancer research and therapy (Al‐Ghorbani et al., 2017).

properties

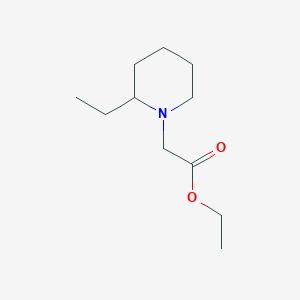

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSIHNHVHWCVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643441 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898789-09-8 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)